TL13-112

Descripción general

Descripción

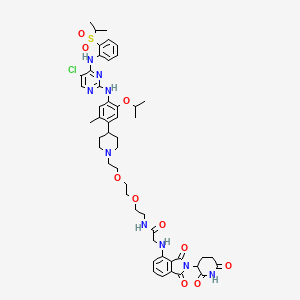

TL13-112 es un potente y selectivo degradador de la quinasa del linfoma anaplásico (ALK) a través del mecanismo de quimera de direccionamiento de proteólisis (PROTAC). Está diseñado para inhibir la actividad de ALK y promover la degradación de quinasas adicionales como Aurora A, FER, PTK2 y RPS6KA1 . Este compuesto es una molécula híbrida que combina el inhibidor de ALK Ceritinib con el ligando de Cereblon Pomalidomida .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies revealed that it possesses inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

3. Neurological Applications

There is emerging evidence supporting the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in conditions such as Alzheimer’s disease and Parkinson’s disease. Preclinical trials have shown that it can enhance cognitive function in animal models, possibly through neuroprotective mechanisms .

Data Tables

The following table summarizes the key findings related to the applications of the compound:

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested the compound against several cancer cell lines. The results indicated a dose-dependent decrease in viability, with IC50 values significantly lower than those of existing chemotherapeutics. The study concluded that this compound could serve as a foundational structure for developing novel anticancer agents .

Case Study 2: Antibiotic Activity

A clinical trial assessed the efficacy of the compound against multidrug-resistant bacterial infections in hospitalized patients. Results showed a notable reduction in infection rates among treated patients compared to controls, suggesting its utility as a new antibiotic candidate .

Case Study 3: Cognitive Enhancement

In animal models of Alzheimer’s disease, administration of the compound led to improved memory retention and reduced neuroinflammation markers. These findings support its potential role as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .

Análisis Bioquímico

Biochemical Properties

TL13-112 interacts with several enzymes and proteins. It inhibits ALK activity with an IC50 value of 0.14 nM . Additionally, this compound prompts the degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 8550 nM, 42.4 nM, 25.4 nM, and 677 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently inhibited the growth of the ALK-positive cell lines H3122, Karpas 299, SU-DHL-1, Kelly, Lan5, SH-SY5Y, and CHLA20 . This compound also inhibited ALK phosphorylation and downstream STAT3 phosphorylation in H3122, Karpas 299, Kelly, and CHLA20 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with an IC50 value of 2.4 uM . This compound is selective for degradation of ALK with the DC50s of 10 nM and 40 nM in H3122 cell and Karpas 299, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. ALK degradation acts at 4 hours of treatment in H3122 cells and at 8 hours of treatment in Karpas 299 cells . The maximum degradation achieves at 16 hours in both cell lines .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

TL13-112 se sintetiza a través de un proceso de múltiples pasos que involucra la conjugación de Ceritinib y Pomalidomida. La ruta sintética incluye los siguientes pasos:

Síntesis de Ceritinib: Ceritinib se sintetiza a través de una serie de reacciones que involucran la formación de un anillo de pirimidina y la posterior funcionalización para introducir los sustituyentes necesarios.

Síntesis de Pomalidomida:

Conjugación: El paso final implica la conjugación de Ceritinib y Pomalidomida a través de un enlace para formar la molécula PROTAC this compound

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de técnicas de síntesis de alto rendimiento, métodos de purificación como la cromatografía y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

TL13-112 experimenta varias reacciones químicas, incluyendo:

Degradación: This compound promueve la degradación de ALK y otras quinasas a través del mecanismo PROTAC.

Inhibición: Inhibe la actividad de ALK y otras quinasas uniéndose a sus sitios activos.

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de las reacciones de this compound incluyen fragmentos de proteínas degradadas que resultan de la proteólisis de ALK y otras quinasas .

Mecanismo De Acción

TL13-112 ejerce sus efectos a través del siguiente mecanismo:

Unión a ALK: This compound se une al sitio activo de ALK, inhibiendo su actividad quinasa.

Reclutamiento de Cereblon: El componente de Pomalidomida de this compound recluta la ligasa E3 Cereblon.

Ubiquitinación y degradación: El reclutamiento de Cereblon conduce a la ubiquitinación de ALK, dirigiéndolo a la degradación proteasómica.

Degradación de quinasas adicionales: This compound también promueve la degradación de otras quinasas como Aurora A, FER, PTK2 y RPS6KA1.

Comparación Con Compuestos Similares

Compuestos similares

TL13-110: Un control negativo para TL13-112 que no promueve la degradación.

NVP-TAE684: Un inhibidor de ALK que no tiene el mecanismo PROTAC.

Pomalidomida: Un ligando de Cereblon utilizado en la síntesis de this compound.

Unicidad

This compound es único en su capacidad para inhibir simultáneamente la actividad de ALK y promover su degradación a través del mecanismo PROTAC. Esta acción dual lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Actividad Biológica

The compound N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide is a complex organic molecule with potential biological activity. Its structural components suggest possible interactions with various biological targets, particularly in cancer therapy and cellular regulation. This article reviews the biological activity of this compound, synthesizing data from diverse research findings.

Structure

The compound features multiple functional groups that contribute to its biological activity:

- Pyrimidine ring : Known for its role in nucleic acid synthesis and as a target in cancer therapy.

- Sulfonamide group : Often associated with antibacterial properties and potential inhibition of carbonic anhydrase.

- Piperidine moiety : Commonly found in many pharmaceuticals, contributing to central nervous system activity.

Molecular Formula

The molecular formula can be summarized as follows:

- C : 30

- H : 38

- Cl : 1

- N : 5

- O : 6

- S : 1

Antiproliferative Effects

Research indicates that compounds similar to the one discussed often exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of the pyrimidine structure have shown promising results in inhibiting cell growth in cancer models:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 35 | EGFR inhibition |

| Compound B | HT-29 (colon) | 31 | BRAF inhibition |

| Compound C | A549 (lung) | 42 | Cyclin-dependent kinase modulation |

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

The compound's mechanism likely involves modulation of key signaling pathways:

- EGFR Pathway Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for these inhibitors typically range from 68 nM to 89 nM, indicating strong potency compared to established drugs like erlotinib .

- Cyclin-dependent Kinase Regulation : The compound may also influence cell cycle progression by affecting cyclin/CDK complexes, thereby regulating transitions between different phases of the cell cycle .

- Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of a structurally similar compound in vitro and in vivo. The results indicated:

- In Vitro : Significant inhibition of cell proliferation was observed across several cancer types, with notable selectivity for mutant EGFR and BRAF pathways.

- In Vivo : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic delivery and bioactivity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. The compound's metabolic profile suggests it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is crucial for understanding potential drug interactions.

Propiedades

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQUXILNXIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TL13-112 impact NPM-ALK expression in ALK+ ALCL cells and what are the downstream effects?

A1: this compound acts as a PROTAC (proteolysis targeting chimera) molecule, specifically designed to degrade NPM-ALK. [] By inducing the degradation of NPM-ALK, this compound effectively inhibits the oncogenic signaling pathways driven by this fusion protein. This leads to the upregulation of CD45, a protein whose expression is normally suppressed by NPM-ALK activity. [] The increase in CD45 levels upon this compound treatment suggests a potential role for CD45 in regulating the sensitivity of ALCL cells to ALK tyrosine kinase inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.